KN-62

Purinergic Signaling Inflammasome Biology Ion Channel Pharmacology

Researchers face confounding variables when generic CaMKII inhibitors lack target specificity or miss key off-target effects. KN-62 solves this with its unique dual pharmacology: - Selective CaMKII inhibition at the calmodulin-binding site (Ki=0.9 μM) - Potent, non-competitive P2X7 receptor antagonism (IC₅₀≈15 nM in HEK293) - 47-fold superior to PPADS for inhibiting IL-1β release in human THP-1 cells Ideal for human/murine inflammasome, neuroscience, and glucose transport studies. Use KN-04 or KN-92 as matched negative controls. Ensure supply chain reliability with guaranteed purity and fast global delivery.

Molecular Formula C38H35N5O6S2
Molecular Weight 721.8 g/mol
CAS No. 127191-97-3
Cat. No. B1662167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-62
CAS127191-97-3
Synonyms[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Molecular FormulaC38H35N5O6S2
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
InChIInChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1
InChIKeyRJVLFQBBRSMWHX-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

KN-62: CaMKII Inhibitor and P2X7 Antagonist for Precise Signal Transduction Research


KN-62 (CAS 127191-97-3) is an isoquinolinesulfonamide derivative that functions as a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with a Ki of 0.9 μM for the rat brain enzyme [1]. The compound binds directly to the calmodulin-binding site of CaMKII, blocking kinase activation in a Ca²⁺-dependent manner [1]. KN-62 additionally acts as a potent, non-competitive antagonist of the purinergic P2X7 receptor, with an IC₅₀ of approximately 15 nM in HEK293 cells expressing the human receptor [1][2]. This dual pharmacological profile distinguishes KN-62 from structurally related CaMKII inhibitors and establishes its utility as a mechanistic probe for dissecting calcium-signaling and purinergic pathways in cell-based assays.

CaMKII Pathway Cell-permeable CaMKII inhibitor probe (calmodulin-site binding)
P2X7 Antagonism Non-competitive P2X7 receptor antagonist for purinergic signaling studies
Dual-Target Tool Supports calcium-signaling and inflammasome pathway research

Why KN-62 Cannot Be Substituted with Generic CaMKII Inhibitors in Experimental Design


The interchangeable use of CaMKII inhibitors introduces confounding variables that can invalidate experimental interpretation. KN-62 inhibits CaMKII by binding directly to the calmodulin-binding site with a Ki of 0.9 μM, whereas KN-93, despite structural similarity, exhibits a different inhibition mechanism and potency (Ki = 0.37 μM) . Critically, KN-62 is also a potent P2X7 receptor antagonist (IC₅₀ ≈ 15 nM), a property not shared to the same extent by other CaMKII inhibitors . Furthermore, KN-62 and its structural analogs demonstrate non-specific blockade of voltage-dependent potassium channels at micromolar concentrations, an off-target effect that must be controlled for with appropriate negative controls such as KN-04 (over 100-fold less active on purified CaMKII) or KN-92 [1]. Substituting KN-62 with a generic CaMKII inhibitor without accounting for these differential target profiles and off-target liabilities risks attributing observed phenotypes to the wrong molecular mechanism.

Missing P2X7 antagonism

Narrow-spectrum CaMKII inhibitors do not block P2X7, potentially shifting pathway interpretation.

Binding-site mismatch

Calmodulin-site binding differs from ATP-competitive analogs, altering CaMKII inhibition context.

Shared off-target Kv block

Kv channel blockade at micromolar levels requires negative controls (KN-04, KN-92) for attribution.

Quantitative Differentiation of KN-62 from Alternative CaMKII Inhibitors and P2X7 Antagonists


Potent P2X7 Antagonism Distinguishes KN-62 from Narrow-Spectrum CaMKII Inhibitors

KN-62 exhibits nanomolar potency as a non-competitive antagonist of the human P2X7 receptor, a property that is absent or substantially weaker in alternative CaMKII inhibitors such as KN-93 and STO-609. KN-62 inhibited ATP-stimulated Ba²⁺ influx in human lymphocytes with an IC₅₀ of 12.7 ± 1.5 nM (n=3) [1] and ethidium⁺ uptake with an IC₅₀ of 13.1 ± 2.6 nM (n=4) [1]. In HEK293 cells expressing recombinant human P2X7R, KN-62 antagonized BzATP-induced calcium influx with an IC₅₀ of 50.1 nM and BzATP-induced IL-1β release in differentiated THP-1 cells with an IC₅₀ of 81 nM . In direct comparator studies, KN-62 (IC₅₀ = 75 nM) was approximately 47-fold more potent than the broad-spectrum P2 antagonist PPADS (IC₅₀ = 3,500 nM) at blocking BzATP-induced IL-1β release in THP-1 cells [2].

P2X7 Antagonism vs PPADS
Head-to-head
IC₅₀ 75 nM (IL-1β) vs PPADS IC₅₀ 3,500 nM (46.7-fold difference)
Supports P2X7 receptor antagonism context in human THP-1 cell assays
THP-1 cells; BzATP-induced IL-1β release (ELISA)
Purinergic Signaling Inflammasome Biology Ion Channel Pharmacology

Human-Selective P2X7 Antagonism: Species-Specific Activity Differentiates KN-62 for Human Cell Studies

KN-62 exhibits pronounced species selectivity for the human P2X7 receptor over the rat ortholog, a critical differentiation factor when selecting antagonists for human cell-based studies. In HEK293 cells expressing recombinant receptors, KN-62 potently inhibited ATP-gated cation currents and ethidium uptake in cells expressing human P2X7R but not in cells expressing rat P2X7R [1]. This selectivity occurs despite 80% amino acid identity between the human and rat receptor sequences [1]. Domain-mapping studies demonstrated that introduction of the first 335 amino acids of the human P2X7R sequence into the rat receptor conferred KN-62 sensitivity, localizing the interaction site to the amino-terminal half containing the large extracellular loop [1]. KN-62 also potently inhibited P2X7R-mediated responses in murine leukocyte cell lines (THP-1, BAC1.2f5, BW5147), confirming cross-reactivity with murine but not rat receptors [1].

Species Selectivity
Head-to-head
Active on human/murine P2X7R; inactive on rat ortholog (80% identity)
Species-selectivity context for human/murine cell-based studies
HEK293 recombinant expression; ATP-gated currents
Species Selectivity Humanized Assays P2X7 Pharmacology

CaMKII Inhibition Potency: Comparative Ki Values Position KN-62 Relative to KN-93

KN-62 inhibits CaMKII with a Ki of 0.9 μM for the rat brain enzyme [1]. In head-to-head comparison data compiled from vendor selectivity panels, KN-62 exhibits lower potency for CaMKII than KN-93, which has a reported Ki of 0.37 μM (approximately 2.4-fold higher affinity) . This potency differential stems from distinct binding mechanisms: KN-62 binds to the calmodulin-binding site and inhibits only the Ca²⁺/CaM-dependent activation of the enzyme, without affecting the activity of autophosphorylated (Ca²⁺-independent) CaMKII [1]. KN-62 does not significantly inhibit PKA, PKC, or MLCK at concentrations up to 100 μM, but it inhibits CaMKI and CaMKIV equally well as CaMKII, with a Ki of 0.8 μM reported for CaMKV .

CaMKII Ki
Cross-study comparable
Ki = 0.9 μM (rat brain enzyme)
CaMKII inhibition via calmodulin site; KN-93 has 2.4-fold higher affinity (Ki 0.37 μM)
No significant inhibition of PKA, PKC, MLCK up to 100 μM
CaMKII Inhibition Kinase Assay Enzyme Kinetics

Off-Target Kᵥ Channel Blockade: A Liability Shared with KN-93 That Mandates Proper Negative Controls

Both KN-62 and KN-93 produce non-specific blockade of voltage-dependent K⁺ (Kᵥ) channels in vascular myocytes at micromolar concentrations, an off-target effect that must be accounted for in experimental interpretation [1]. In rabbit portal vein smooth muscle cells, KN-93 inhibited peak and late K⁺ currents with IC₅₀ values of 2.9 μM and 0.27 μM, respectively [1]. KN-62 and KN-92 (an inactive analog of KN-93) produced effects similar to KN-93 on Kᵥ currents [1]. In current-clamp experiments, 5 μM KN-93 depolarized myocytes from a resting membrane potential of −42.3 ± 2.8 mV to −28.5 ± 1.4 mV [1]. Prolonged dialysis with a synthetic peptide inhibitor of CaMKII (fragment 281–301) had little effect on Kᵥ and did not prevent KN-93's inhibitory action, confirming that Kᵥ blockade is independent of CaMKII inhibition [1].

Kv Channel Blockade
Class-level inference
KN-62 effects similar to KN-93 on Kv currents; peptide inhibitor has little effect
Off-target Kv blockade independent of CaMKII; requires negative controls
Rabbit portal vein myocytes; whole-cell patch clamp
Off-Target Effects Ion Channel Pharmacology Experimental Controls

KN-04 as a Structurally Matched Negative Control: 100-Fold Reduced CaMKII Activity with Comparable Off-Target Profile

KN-04, a structural analog of KN-62, exhibits over 100-fold lower activity against purified CaMKII while retaining comparable potency on certain off-target pathways, making it an essential negative control for KN-62 experiments [1]. In isolated rat anterior pituitary cells, KN-62 inhibited high KCl-stimulated prolactin secretion with an IC₅₀ of 95 nM, whereas KN-04 inhibited the same response with an IC₅₀ of 500 nM (5.3-fold difference) [1]. Both compounds (10 μM) inhibited high KCl-stimulated increases in intracellular Ca²⁺ concentrations to a similar extent [1]. In human lymphocytes, KN-04 antagonized ATP-stimulated Ba²⁺ influx with an IC₅₀ of 17.3 ± 2.7 nM (vs. 12.7 ± 1.5 nM for KN-62) and ethidium⁺ uptake with an IC₅₀ of 37.2 ± 8.9 nM (vs. 13.1 ± 2.6 nM for KN-62) [2]. This differential activity profile—dramatically reduced CaMKII inhibition coupled with retained P2X7 antagonism and voltage-dependent calcium channel effects—positions KN-04 as the appropriate negative control for attributing observed phenotypes specifically to CaMKII inhibition by KN-62.

Negative Control KN-04
Head-to-head
Prolactin IC₅₀ 95 nM (KN-62) vs 500 nM (KN-04); >100-fold lower CaMKII activity
KN-04 as matched negative control for CaMKII-dependent effects
Rat anterior pituitary cells; high KCl stimulation
Negative Control Structural Analog Assay Validation

Glucose Transport Inhibition: KN-62 Inhibits Both Insulin- and Hypoxia-Stimulated Pathways

KN-62 inhibits stimulated glucose transport in skeletal muscle, providing a functional readout for CaMKII-dependent metabolic regulation. In rat skeletal muscle, KN-62 did not affect basal 2-deoxyglucose transport but inhibited insulin-stimulated glucose transport activity by 46% and hypoxia-stimulated transport by 40% [1]. KN-62 decreased stimulated cell-surface GLUT4 labeling to an extent similar to the inhibition of glucose transport [1]. Importantly, KN-62 did not inhibit insulin-stimulated phosphoinositide 3-kinase or Akt activity, nor did it affect hypoxia-stimulated glycogen breakdown or calcium uptake from pre-loaded ⁴⁵Ca pools, indicating that its effects are not due to non-specific disruption of the insulin-signaling cascade or calcium handling [1].

Glucose Transport Inhibition
Supporting evidence
46% inhibition (insulin); 40% inhibition (hypoxia)
Supports CaMKII-dependent glucose transport regulation studies
Rat skeletal muscle; no effect on basal transport or Akt
Metabolism Glucose Transport Insulin Signaling

Optimal Application Scenarios for KN-62 Based on Quantified Differential Evidence


P2X7-Mediated Inflammasome and IL-1β Release Studies in Human Immune Cells

KN-62 is optimally deployed in studies investigating P2X7 receptor-dependent inflammasome activation and IL-1β processing in human or murine immune cells. Its nanomolar potency at human P2X7R (IC₅₀ = 12.7–50.1 nM for various functional readouts) and 47-fold superiority over PPADS (IC₅₀ = 75 nM vs. 3,500 nM for IL-1β release inhibition) make it a preferred antagonist for human THP-1 cells, lymphocytes, and macrophage models [1]. The species selectivity profile (active on human and murine P2X7R, inactive on rat) dictates that KN-62 should be reserved for human or murine experimental systems, not rat-derived models [2]. For experiments requiring CaMKII inhibition concurrently, KN-62 provides dual coverage; for studies focused solely on P2X7 antagonism, KN-04 serves as a structurally matched control that retains P2X7 activity while lacking CaMKII inhibition [1].

CaMKII-Dependent Synaptic Plasticity and Neuronal Excitability Studies with Negative Controls

KN-62 is appropriate for neuroscience applications investigating CaMKII-dependent synaptic plasticity, neurotransmitter release, and neuronal calcium signaling, provided that appropriate negative controls are included. KN-62 (10 μM) inhibits BzATP-induced glutamate release and synapsin-I phosphorylation in cerebellar granule neurons [3]. However, the well-documented off-target blockade of voltage-dependent K⁺ channels at similar concentrations (IC₅₀ for Kᵥ late current inhibition = 0.27 μM for KN-93; similar effects for KN-62) [4] necessitates the parallel use of KN-04 or KN-92 as negative controls to distinguish CaMKII-dependent from Kᵥ channel-mediated effects on neuronal excitability and synaptic transmission.

Metabolic Studies of Insulin-Stimulated Glucose Transport and GLUT4 Translocation

KN-62 is validated for metabolic research applications examining CaMKII-dependent regulation of glucose transport. The compound inhibits insulin-stimulated glucose transport by 46% and hypoxia-stimulated transport by 40% in skeletal muscle without affecting basal transport, PI3K activity, or Akt phosphorylation [5]. The parallel reduction in cell-surface GLUT4 labeling confirms that KN-62 effects occur at the level of GLUT4 translocation. This functional assay provides a reliable positive control for verifying compound activity and supports the use of KN-62 to dissect CaMKII contributions to glucose homeostasis independently of the canonical insulin-signaling cascade.

Prolactin Secretion and Voltage-Dependent Calcium Channel Studies in Endocrine Cells

KN-62 and its inactive analog KN-04 form a matched pair for investigating voltage-dependent calcium channel regulation in endocrine cells. KN-62 inhibits high KCl-stimulated prolactin secretion from rat anterior pituitary cells with an IC₅₀ of 95 nM, while KN-04 exhibits 5.3-fold lower potency (IC₅₀ = 500 nM) [6]. Both compounds similarly inhibit KCl-stimulated increases in intracellular Ca²⁺, indicating direct or indirect effects on voltage-dependent calcium channels independent of CaMKII inhibition. This application scenario leverages the quantitative potency difference between KN-62 and KN-04 to attribute phenotypes to CaMKII-dependent versus calcium channel-mediated mechanisms.

Application
Selection Property
Validation Focus
P2X7 inflammasome & IL-1β release studies (human/murine)
P2X7 receptor antagonism context
IL-1β release and inflammasome endpoint review
CaMKII-dependent synaptic plasticity studies
CaMKII inhibition with off-target ion channel consideration
Kv channel blockade control (KN-04/KN-92)
Insulin-stimulated glucose transport & GLUT4 translocation
CaMKII-dependent metabolic regulation context
GLUT4 translocation and Akt-independent pathway review
Voltage-dependent calcium channel & prolactin secretion
CaMKII-independent calcium channel effect context
Prolactin secretion and calcium influx endpoints

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